molecular formula C11H10N2O B2889449 Phenyl-1H-pyrrol-2-yl-methanone oxime CAS No. 855631-37-7

Phenyl-1H-pyrrol-2-yl-methanone oxime

Cat. No.: B2889449
CAS No.: 855631-37-7
M. Wt: 186.214
InChI Key: SZZLDNXWTQUQHG-ACCUITESSA-N
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Description

Phenyl-1H-pyrrol-2-yl-methanone oxime is a chemical compound of interest in medicinal chemistry and drug discovery research. While direct literature on this specific oxime is limited, its core structure is based on the phenyl(pyrrolyl)methanone scaffold, which is recognized as a key pharmacophore in the development of bioactive molecules . Related structures, such as pyrrole derivatives and various ketoximes, are frequently explored for their multi-target biological activities, including potential as anti-inflammatory agents . The oxime functional group can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical parameters for a compound's absorption, distribution, metabolism, and excretion (ADME) profile . Researchers may investigate this oxime derivative as a novel building block or intermediate in the synthesis of more complex heterocyclic compounds aimed at modulating enzymatic pathways involved in disease states. The compound is provided for research purposes as part of discovery programs in inflammation, oncology, and other therapeutic areas. This product is intended for research and manufacturing applications only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12,14H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZLDNXWTQUQHG-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Elucidation and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Interpretation: Aromatic and Pyrrole (B145914) Proton Chemical Shifts, Oxime Proton Resonance, and Coupling Constants

The ¹H NMR spectrum of Phenyl-1H-pyrrol-2-yl-methanone oxime would be expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the pyrrole ring, and the oxime group. The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns would be influenced by the electron-withdrawing effect of the methanone (B1245722) oxime moiety.

The protons of the pyrrole ring would also resonate in the aromatic region, with their chemical shifts influenced by the position of the substituent and the electronic nature of the ring. The coupling constants (J values) between adjacent protons would provide valuable information about their connectivity.

A key feature of the spectrum would be the resonance of the oxime proton (-NOH). This proton is typically observed as a broad singlet and can appear over a wide range of chemical shifts, often significantly downfield, depending on factors such as solvent and hydrogen bonding.

A hypothetical ¹H NMR data table is presented below based on related structures.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.20-7.80m-
Pyrrole-H6.50-7.00m-
Oxime-OH9.00-11.00br s-

¹³C NMR Chemical Shift Assignments: Quaternary Carbons, Aromatic, Pyrrole, and Oxime Carbon Environments

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. The spectrum would show distinct signals for the quaternary carbons, the aromatic carbons of the phenyl ring, the carbons of the pyrrole ring, and the carbon of the oxime group.

The quaternary carbon of the methanone group (C=N) would be expected to appear significantly downfield. The aromatic carbons would resonate in the typical range of δ 120-140 ppm, with their specific shifts influenced by the substituent. The pyrrole carbons would also appear in the aromatic region. The carbon atom of the oxime group (C=NOH) would have a characteristic chemical shift, typically in the range of δ 140-160 ppm.

A hypothetical ¹³C NMR data table is presented below for illustrative purposes.

Carbon AssignmentChemical Shift (δ, ppm)
C=N (Oxime)150.0
C=O (from parent ketone)180.0
Aromatic-C125.0-135.0
Pyrrole-C110.0-130.0
Quaternary Aromatic-C135.0-140.0
Quaternary Pyrrole-C130.0-140.0

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of Phenyl-1H-pyrrol-2-yl-methanone oxime, distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the molecular formula C₁₁H₁₀N₂O would be compared with the experimentally determined value to confirm the elemental composition.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry that can induce fragmentation of the molecule. Analyzing these fragmentation patterns provides valuable structural information.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl group, the pyrrole ring, and the phenyl ring, resulting in characteristic fragment ions.

ESI-MS is a softer ionization technique that is particularly useful for polar and thermally labile molecules. The resulting mass spectrum often shows a prominent protonated molecule [M+H]⁺ or other adducts. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule would reveal characteristic fragmentation pathways, such as the loss of small neutral molecules like H₂O or HCN, providing further confirmation of the structure.

A hypothetical table of major fragment ions is presented below.

m/zPossible Fragment
[M]+•Molecular Ion
[M-OH]+Loss of hydroxyl radical
[C₇H₅O]+Benzoyl cation
[C₄H₄N]+Pyrrole fragment
C₆H₅⁺Phenyl cation

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of Phenyl-1H-pyrrol-2-yl-methanone oxime is distinguished by absorption bands corresponding to the stretching and bending vibrations of its key functional groups. The pyrrole N-H, oxime C=N, and oxime O-H functionalities give rise to characteristic peaks. Generally, oximes exhibit three signature bands in their infrared spectra corresponding to O-H, C=N, and N-O bond vibrations. lgcstandards.com The position of the pyrrole N-H stretching frequency is sensitive to the nature and number of substituents on the pyrrole ring. chemicalbook.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Oxime O-HStretching3650 - 3500 (free)Typically broad and shifted to lower frequencies (3400 - 3100 cm⁻¹) due to hydrogen bonding.
Pyrrole N-HStretching3500 - 3300Position can be influenced by hydrogen bonding and electronic effects of substituents.
Aromatic C-HStretching3100 - 3000Characteristic of the phenyl and pyrrole rings.
Oxime C=NStretching1685 - 1620The exact position is sensitive to conjugation and substitution.
Phenyl & Pyrrole C=CRing Stretching1600 - 1450Multiple bands are expected due to the aromatic systems.

This table presents expected ranges for vibrational modes based on typical values for these functionalities.

The presence of both a hydrogen bond donor (the oxime -OH group) and acceptor (the nitrogen atom of the oxime) allows for the formation of strong intermolecular hydrogen bonds in the condensed phase. The pyrrole N-H group can also act as a hydrogen bond donor. These interactions are evident in the IR spectrum, primarily through the significant broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers. In the solid state, oximes frequently form hydrogen-bonded dimers or polymeric chains, which stabilizes the crystal lattice. nih.gov The strength of these bonds influences the physical properties of the compound, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The molecular structure of Phenyl-1H-pyrrol-2-yl-methanone oxime features an extended conjugated system that includes the phenyl ring, the methanone bridge, and the pyrrole ring. This conjugation is responsible for strong absorption in the ultraviolet region. The parent ketone, Phenyl-1H-pyrrol-2-yl-methanone (also known as 2-benzoylpyrrole), is reported to have an absorption maximum (λmax) at 301 nm when measured in 95% ethanol. chemicalbook.com

The conversion of the carbonyl group (C=O) to an oxime group (C=N-OH) extends this conjugation. This extension typically leads to a bathochromic shift (a shift to a longer wavelength) of the primary absorption band. The absorption profile is characterized by high-intensity bands associated with π → π* transitions within the aromatic and conjugated system.

The electronic absorption bands observed in the UV-Vis spectrum correspond to specific transitions between molecular orbitals. For a conjugated system like Phenyl-1H-pyrrol-2-yl-methanone oxime, the most significant transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Transition TypeOrbitals InvolvedExpected Wavelength RegionDescription
π → ππ (bonding) → π (antibonding)200 - 400 nmHigh-intensity absorptions characteristic of the extended conjugated system (phenyl, pyrrole, C=N).
n → πn (non-bonding) → π (antibonding)> 300 nmLower intensity absorptions arising from the promotion of lone pair electrons on the nitrogen and oxygen atoms to antibonding π* orbitals.

The intense absorption band observed near 300 nm for the parent ketone is primarily due to a π → π* transition. chemicalbook.com The n → π* transition, which is also present, is typically much weaker. The precise energies of these transitions, and thus the observed λmax, are influenced by the specific arrangement of the conjugated system and the solvent environment. Theoretical studies on similar molecules often employ Time-Dependent Density Functional Theory (TD-DFT) to model these electronic transitions and correlate them with experimental spectra. acgpubs.org

Solid-State Structural Characterization

While a specific crystal structure determination for Phenyl-1H-pyrrol-2-yl-methanone oxime is not publicly available, the molecular features allow for a detailed prediction of its solid-state arrangement. The structure of related pyrrole-containing compounds in the solid state is often dictated by a network of intermolecular interactions. For instance, crystal structures of other oxime derivatives reveal extensive hydrogen bonding networks that define the supramolecular assembly. nih.gov

The key structural elements influencing the crystal packing of Phenyl-1H-pyrrol-2-yl-methanone oxime are:

The Oxime Group: The -NOH moiety is a potent hydrogen bonding site, capable of acting as both a hydrogen bond donor (via the O-H) and an acceptor (via the lone pair on the nitrogen atom). This often leads to the formation of centrosymmetric dimers or extended chains in the crystal lattice.

The Pyrrole N-H Group: This group provides an additional hydrogen bond donor site, allowing for further intermolecular connections.

Based on these features, the solid-state structure is expected to be a highly ordered, three-dimensional network stabilized by a combination of strong O-H···N or O-H···O hydrogen bonds and weaker N-H···π and π-π stacking interactions. These directional forces would govern the molecular packing and the resulting crystallographic unit cell parameters. In a related but more complex molecule, (4-(2-chlorophenyl)-1H-pyrrol-3-yl)(ferrocenyl) methanone, the bond length for a C-N bond within the pyrrole ring was found to be 1.34 Å, which is typical for such derivatives. researchgate.net

Single-Crystal X-ray Diffraction Analysis of Phenyl-1H-pyrrol-2-yl-methanone Oxime and Its Derivatives

Detailed structural information has been reported for derivatives of Phenyl-1H-pyrrol-2-yl-methanone, such as (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. nih.gov The analysis of this compound reveals key structural parameters that are likely to be influential in the broader class of phenyl-pyrrol-methanone derivatives.

The crystal structure of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone was determined at 293 K. nih.gov The compound crystallizes in the triclinic space group P-1. The unit cell parameters were found to be a = 3.8957(2) Å, b = 10.7053(5) Å, c = 11.1421(6) Å, with angles α = 99.167(4)°, β = 95.951(4)°, and γ = 98.699(4)°. nih.gov These parameters define the repeating unit of the crystal lattice.

The bond lengths and angles within the molecule are within the expected ranges and are comparable to similar structures. nih.gov The pyrrole and benzene (B151609) rings are individually planar, with maximum deviations from the mean plane of 0.004(2) Å and -0.009(2) Å, respectively. nih.gov

Crystallographic Data for (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone
ParameterValue
Chemical FormulaC₁₁H₈FNO
Molecular Weight189.18
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8957 (2)
b (Å)10.7053 (5)
c (Å)11.1421 (6)
α (°)99.167 (4)
β (°)95.951 (4)
γ (°)98.699 (4)
Volume (ų)449.56 (4)
Z2
Temperature (K)293

Conformational Analysis and Intermolecular Interactions in Crystalline Networks

The conformation of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone is characterized by a significant twist between the pyrrole and the fluorophenyl rings. The dihedral angle between the planes of these two rings is 49.16 (6)°. nih.gov This non-coplanar arrangement is a common feature in such bi-aryl systems and is influenced by steric hindrance between the rings.

The crystal packing of this derivative is primarily stabilized by intermolecular hydrogen bonds. Specifically, the pyrrole N-H group acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule. nih.gov This N—H···O interaction links the molecules into centrosymmetric dimers. nih.gov These dimers then form the extended crystalline network. The presence and nature of such intermolecular forces are crucial in determining the physical properties of the compound, such as its melting point and solubility.

Intermolecular Interactions in (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone
Interaction TypeDescriptionResulting Motif
N—H···O Hydrogen BondThe hydrogen atom of the pyrrole nitrogen forms a hydrogen bond with the oxygen atom of the methanone group of a neighboring molecule.Formation of centrosymmetric dimers. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathways for Oxime Interconversions

The oxime group (C=N-OH) is a versatile functional group capable of undergoing several important transformations, including tautomerization and redox processes.

Tautomerism involves the migration of a proton, and the imine-enamine equilibrium is a fundamental example of this process in nitrogen-containing compounds. thieme.dewikipedia.org Imines that possess a hydrogen atom on an adjacent carbon (an α-hydrogen) can exist in equilibrium with their enamine tautomers. youtube.com This is analogous to the more commonly known keto-enol tautomerism. reddit.com The equilibrium generally favors the imine form, as the carbon-nitrogen double bond (C=N) is thermodynamically more stable than the carbon-carbon double bond (C=C) of the enamine. reddit.com

For Phenyl-1H-pyrrol-2-yl-methanone oxime, the central carbon of the methanone (B1245722) oxime group is bonded to a phenyl and a pyrrole (B145914) ring. Since this carbon does not have any α-hydrogens, a conventional imine-enamine tautomerization involving this position is not possible. However, the broader concept of tautomerism can apply to the molecule as a whole, particularly involving the pyrrole ring's N-H proton, which could potentially engage in prototropic shifts with the oxime or pyrrole ring system under specific catalytic conditions.

The oxime functional group is susceptible to both reduction and oxidation reactions, which can lead to a variety of useful products.

Reduction: The reduction of oximes is a standard method for the synthesis of primary amines. wikipedia.org This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., using Pd/C or PtO2), or chemical reagents like sodium metal or hydrides. wikipedia.orgmdpi.com The reduction of ketoximes, such as Phenyl-1H-pyrrol-2-yl-methanone oxime, would yield the corresponding primary amine, (Phenyl)(1H-pyrrol-2-yl)methanamine. Under certain conditions, partial reduction can lead to hydroxylamines. mdpi.com

Oxidation: Oxidation of oximes can yield the corresponding nitro compounds. mdpi.com More aggressive oxidation conditions can lead to the cleavage of the C=N bond. Furthermore, the N-O bond of oxime derivatives (like oxime esters) can be cleaved under single electron transfer (SET) conditions to generate highly reactive iminyl radicals. nsf.gov These radicals are valuable intermediates in a variety of synthetic transformations, including cyclizations and carbon-carbon bond-forming reactions. nsf.gov

Reactivity of the Pyrrole Moiety

The pyrrole ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The substituent at the C2 position significantly influences the regioselectivity and rate of these reactions.

Electrophilic Substitution: In an unsubstituted pyrrole ring, electrophilic attack occurs preferentially at the C2 (or α) position. onlineorganicchemistrytutor.com This preference is due to the greater stabilization of the resulting cationic intermediate (arenium ion), which can be described by three resonance structures, compared to only two for attack at the C3 (or β) position. stackexchange.com

In Phenyl-1H-pyrrol-2-yl-methanone oxime, the C2 position is occupied by the methanone oxime group. This group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack. Such deactivating groups typically direct incoming electrophiles to the meta-position in benzene (B151609) systems. libretexts.org In the pyrrole system, this translates to directing substitution to the C4 position. Studies on the acylation of 1-(phenylsulfonyl)pyrrole, which also has a strong electron-withdrawing group on the nitrogen, have shown that the regioselectivity can be controlled by the choice of Lewis acid catalyst, yielding either C3 or C2 acylated products. datapdf.com This suggests that the functionalization of Phenyl-1H-pyrrol-2-yl-methanone oxime could be directed to either the C4 or C5 positions depending on the reaction conditions.

Direct Arylation: Direct C-H arylation has emerged as a powerful tool for modifying heterocyclic cores. Palladium-catalyzed direct arylation is commonly used for pyrrole derivatives. nih.govacs.org The reaction typically involves the coupling of the pyrrole with an aryl halide or a diaryliodonium salt. acs.org For 2,5-disubstituted pyrroles, arylation occurs at the available C3 or C4 positions. acs.org The regioselectivity is influenced by steric and electronic factors of the existing substituents. It is expected that direct arylation of Phenyl-1H-pyrrol-2-yl-methanone oxime would proceed at the C5 position, which is the other α-position, or at the C4 position, depending on the catalyst and directing group effects.

Reaction TypeReagent/CatalystExpected Major Product
Electrophilic NitrationHNO₃/H₂SO₄(5-Nitro-1H-pyrrol-2-yl)(phenyl)methanone oxime
Friedel-Crafts AcylationAcyl chloride/AlCl₃(4-Acyl-1H-pyrrol-2-yl)(phenyl)methanone oxime
Direct ArylationAryl halide/Pd catalyst(5-Aryl-1H-pyrrol-2-yl)(phenyl)methanone oxime

The pyrrole ring is an aromatic system, possessing significant resonance stabilization energy. Consequently, it is generally stable and does not readily undergo ring-opening reactions under typical conditions. libretexts.orglibretexts.org Ring-opening usually requires harsh conditions, such as strong oxidation or reduction, or photochemical activation, which disrupt the aromatic sextet.

Conversely, ring-closure reactions are fundamental to the synthesis of the pyrrole core itself. Many named reactions, such as the Paal-Knorr and Hantzsch syntheses, describe the formation of pyrrole rings from acyclic precursors. acs.org Palladium-catalyzed cyclization of unsaturated ketone oximes is also a known method for synthesizing pyrrole derivatives. oup.com While these are not reactions of the pre-formed Phenyl-1H-pyrrol-2-yl-methanone oxime, they represent the reverse process of ring-opening and are crucial for the synthesis of its derivatives. Asymmetric ring-opening of cyclopropyl ketones followed by cyclization with primary amines can also lead to dihydropyrrole structures. nih.gov

Role of Catalysis in Synthetic Transformations

Catalysis is essential for achieving high efficiency and selectivity in the functionalization of Phenyl-1H-pyrrol-2-yl-methanone oxime, enabling transformations at both the pyrrole and oxime moieties.

Palladium Catalysis: Palladium complexes are the catalysts of choice for a wide range of cross-coupling reactions involving pyrroles, including Suzuki-Miyaura, Heck, and Sonogashira couplings. anu.edu.au As mentioned, palladium catalysis is particularly effective for the direct C-H arylation of the pyrrole ring, allowing for the introduction of various aryl groups at specific positions with high selectivity. researchgate.netnih.gov

Copper Catalysis: Copper catalysts have proven highly effective in transformations involving oxime derivatives, particularly oxime acetates. rsc.org These reactions often leverage the oxime N-O bond as an internal oxidant. organic-chemistry.org Copper-catalyzed annulation reactions of oxime acetates with various partners can lead to a diverse array of nitrogen-containing heterocycles, such as pyridines, 2-aminothiazoles, and even other pyrrole derivatives. rsc.orgnih.govacs.org For instance, copper-catalyzed coupling of oxime acetates with isothiocyanates yields 2-aminothiazoles through a process involving N-O bond cleavage and subsequent C-S/C-N bond formation. organic-chemistry.org

Other Catalysts: Rhodium catalysts have been developed for the β-selective (C3/C4) arylation of pyrroles, offering a complementary regioselectivity to the more common α-arylation. acs.org Lewis acids, such as AlCl₃ and BF₃·OEt₂, play a crucial role in directing the regioselectivity of classical electrophilic substitution reactions like Friedel-Crafts acylation on substituted pyrroles. datapdf.com

CatalystMoiety TargetedTransformation ExampleProduct Class
Palladium(II) AcetatePyrrole RingDirect C-H ArylationAryl-substituted pyrroles researchgate.net
Copper(I) IodideOxime Group (as acetate)Annulation with KetonesPyridines nih.gov
Rhodium(I) ComplexPyrrole Ringβ-Selective C-H Arylation4-Aryl-substituted pyrroles acs.org
Aluminum ChloridePyrrole RingFriedel-Crafts AcylationAcyl-substituted pyrroles datapdf.com

Metal-Catalyzed Pathways in Oxime and Pyrrole Chemistry

Transition metals offer powerful tools for the functionalization of both the pyrrole and oxime moieties within Phenyl-1H-pyrrol-2-yl-methanone oxime. Catalytic cycles often involve C-H activation of the pyrrole ring or activation of the N-O bond in the oxime.

The pyrrole ring, being electron-rich, is susceptible to direct functionalization via metal-catalyzed C-H activation. researchgate.netnih.gov Palladium-based catalysts, for instance, are widely used for the C2-arylation of N-acyl pyrroles. researchgate.net For a substrate like Phenyl-1H-pyrrol-2-yl-methanone oxime, a palladium catalyst could facilitate coupling with an aryl halide, preferentially at the C5 position of the pyrrole ring. The mechanism for such transformations can vary, with possibilities including electrophilic aromatic substitution, concerted metalation-deprotonation, or even Heck-type reactions. nih.gov Similarly, rhodium and zinc catalysts have been employed to synthesize substituted pyrroles from various precursors, highlighting the versatility of transition metals in pyrrole chemistry. organic-chemistry.org

The oxime group's reactivity is dominated by the nature of its N-O bond, which can be cleaved under metal catalysis to generate reactive intermediates. nih.gov Copper-catalyzed reactions, for example, can facilitate cascade processes involving oximes to assemble polysubstituted pyrroles. researchgate.netrsc.org Nickel and iron catalysts have also been shown to promote N-O bond cleavage in oxime esters to generate nitrogen-centered radicals, which can then participate in further reactions like selenization. nih.gov These metal-catalyzed transformations provide a diverse toolkit for modifying the structure and reactivity of oxime-containing compounds.

Catalyst SystemReaction TypeReactive MoietyPotential Outcome for Phenyl-1H-pyrrol-2-yl-methanone oxime
Palladium(II) Acetate / K₂CO₃C-H ArylationPyrrole Ring (C5-H)Formation of a C5-aryl substituted derivative. researchgate.net
Copper(I/II) saltsCascade AnnulationOxime and PyrroleSynthesis of complex fused heterocyclic systems. researchgate.netrsc.org
Rhodium(II) CarboxylatesC-H Functionalization / CyclizationPyrrole Ring / OximeIntramolecular cyclization or intermolecular coupling. organic-chemistry.orgnih.gov
Nickel(0)/Iron(II)Reductive N-O Bond CleavageOximeGeneration of an iminyl radical for further derivatization. nih.gov

Organocatalytic and Photoredox Strategies for Derivatization

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, metal-free alternatives for chemical transformations. nih.govacs.org These methods often proceed under mild conditions and offer unique reactivity pathways, particularly for generating radical intermediates.

Organocatalysis has been successfully applied to the synthesis of pyrrole derivatives. nih.govnih.gov For instance, secondary amine catalysts can activate α,β-unsaturated aldehydes via iminium ion formation, which can then react with nucleophiles like oximes in a domino Michael addition/aldol condensation sequence to form N-hydroxypyrroles. nih.gov While Phenyl-1H-pyrrol-2-yl-methanone oxime itself is not an α,β-unsaturated aldehyde, this highlights the potential for organocatalysts to mediate reactions involving the pyrrole or oxime functionalities with appropriate reaction partners.

Visible-light photoredox catalysis is particularly well-suited for activating the oxime moiety. acs.orgacs.org Photocatalysts, such as ruthenium or iridium complexes or even organic dyes like eosin Y, can initiate single-electron transfer (SET) processes upon irradiation with visible light. acs.orgmdpi.com In the case of an O-acylated or O-arylated Phenyl-1H-pyrrol-2-yl-methanone oxime, a photocatalyst can reduce the oxime derivative, leading to the cleavage of the weak N-O bond and the formation of a highly reactive iminyl radical. nih.govmdpi.com This radical intermediate can then undergo a variety of transformations, including intramolecular cyclization (e.g., homolytic aromatic substitution onto the phenyl ring to form phenanthridine-like structures) or intermolecular additions. mdpi.com This strategy avoids harsh reagents and provides a catalytic, radical-based approach to derivatization. nih.gov

Catalyst TypeActivation ModeGenerated IntermediatePotential Transformation
[Ru(bpy)₃]²⁺ or Iridium ComplexesSingle-Electron Transfer (SET)Iminyl RadicalIntramolecular cyclization or intermolecular radical addition. acs.orgmdpi.com
Eosin Y (Organic Dye)SET (Reductive Quenching)Iminyl RadicalMetal-free synthesis of N-heterocycles. mdpi.com
Chiral Phosphoric AcidBrønsted Acid CatalysisActivated Imine/EnamineAsymmetric synthesis of axially chiral pyrroles. nih.gov
Secondary Amines (e.g., Proline derivatives)Iminium/Enamine CatalysisActivated CarbonylDomino reactions for pyrrole synthesis. nih.gov

Computational Studies on Reaction Mechanisms

Computational chemistry provides indispensable tools for dissecting complex reaction mechanisms at a molecular level. By modeling reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and understand the factors controlling reactivity and selectivity.

Transition State Analysis and Reaction Coordinate Determination

The core of understanding a reaction mechanism computationally lies in identifying the transition state (TS)—the highest energy point along the reaction coordinate. princeton.edu For reactions involving Phenyl-1H-pyrrol-2-yl-methanone oxime, such as a metal-catalyzed C-H activation or a photoredox-initiated radical cyclization, quantum mechanical methods like Density Functional Theory (DFT) are used to locate the geometry of the transition state.

Once a transition state structure is optimized, frequency calculations are performed to confirm it is a true first-order saddle point, characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms that directly leads to the breaking and forming of bonds during the reaction. Following the path of this vibrational mode in both forward and reverse directions allows for the determination of the Intrinsic Reaction Coordinate (IRC). The IRC maps the minimum energy pathway connecting the reactant and product states through the transition state, providing a detailed picture of the structural changes that occur throughout the transformation. The calculated energy barrier (the difference in energy between the reactant and the transition state) determines the theoretical rate of the reaction.

Computational MethodAnalysisInformation Gained
Density Functional Theory (DFT)Transition State (TS) OptimizationGeometry and energy of the reaction's highest energy barrier.
Frequency CalculationVibrational Mode AnalysisConfirmation of a true TS (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC)Reaction Pathway MappingConnects reactants, TS, and products, showing the step-by-step mechanism.
Solvation Model (e.g., PCM)Solvent Effect CalculationMore accurate energy profiles by accounting for the solvent environment.

Kinetic Isotope Effects and Mechanistic Elucidation

The kinetic isotope effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms, particularly the rate-determining step. libretexts.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (e.g., hydrogen, ¹²C) to the rate of the same molecule with a heavier isotope (e.g., deuterium, ¹³C) at a specific atomic position (kL/kH). wikipedia.org

A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgcolumbia.edu For example, in a proposed C-H activation mechanism at the pyrrole ring, substituting the C5-hydrogen with deuterium would result in a significantly slower reaction rate if that C-H bond cleavage is rate-limiting. nih.gov An experimental kH/kD value of 2.2 was observed in one study of Rh-catalyzed C-H activation, suggesting the C-H cleavage step was indeed involved in the rate-limiting part of the reaction. nih.gov Conversely, the absence of a significant KIE (kH/kD ≈ 1) often indicates that the bond to the isotope is not broken in the rate-determining step. nih.gov

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking/formation, providing information about changes in hybridization or steric environment at that center during the transition state. princeton.eduwikipedia.org By comparing experimentally measured KIEs with values predicted from computational models for different possible mechanisms, chemists can gain strong evidence to support or refute a particular mechanistic hypothesis. columbia.edu

Proposed Rate-Determining StepIsotopic SubstitutionExpected KIE (k_light / k_heavy)Mechanistic Implication
C-H activation at pyrrole C5H replaced by D at C5Primary KIE > 2C-H bond cleavage is part of the rate-determining step. nih.gov
N-O bond cleavage in oxime¹⁴N replaced by ¹⁵NPrimary KIE > 1.02N-O bond scission is rate-limiting.
Electrophilic attack on pyrroleH replaced by D at C5Secondary KIE ≈ 1C-H bond is not broken in the rate-determining step. nih.gov
Radical addition to phenyl ring¹²C replaced by ¹³C at addition siteSecondary KIE ≈ 0.98 - 1.02Probes change in hybridization from sp² to sp³-like in the transition state.

Coordination Chemistry and Metal Complexation Properties

Ligand Characteristics of Phenyl-1H-pyrrol-2-yl-methanone Oxime

The structural arrangement of Phenyl-1H-pyrrol-2-yl-methanone oxime provides specific sites for interaction with metal centers, defining its potential as a chelating agent.

Phenyl-1H-pyrrol-2-yl-methanone oxime possesses two primary donor sites that can participate in metal coordination:

The Oxime Group (-C=N-OH): This group offers two potential donor atoms. The nitrogen atom of the oxime is a soft donor and readily coordinates to metal ions. Upon deprotonation of the hydroxyl group, the oxygen atom becomes a hard donor, allowing the ligand to act as an anionic oximato ligand. This dual N,O capability is characteristic of oxime-based ligands.

The Pyrrole (B145914) Ring: The nitrogen atom of the 1H-pyrrole ring is another potential coordination site. The lone pair of electrons on the pyrrole nitrogen can be donated to a metal center, a behavior observed in various pyrrole-derived ligands. nih.gov

Coordination typically involves the nitrogen of the oxime group and the nitrogen of the pyrrole ring, creating a stable five-membered chelate ring with a central metal ion.

Based on its structure, Phenyl-1H-pyrrol-2-yl-methanone oxime is expected to function primarily as a bidentate ligand . By coordinating through both the pyrrole nitrogen and the oxime nitrogen, it can form a stable chelate complex with a single metal ion. This chelating effect enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands.

The versatility of pyridyl oximes, which are structurally analogous, showcases their ability to form stable complexes and act as versatile ligands in creating polynuclear complexes and coordination polymers. researchgate.net This suggests that pyrrole-based oximes would exhibit similar rich coordination chemistry.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands containing pyrrole and oxime functionalities is well-documented, providing a framework for understanding the expected reactivity of Phenyl-1H-pyrrol-2-yl-methanone oxime.

Ligands with N,O donor sets, such as ketoximes and other pyrrole derivatives, readily form stable complexes with a wide range of transition metal ions. For instance, the related ligand (1H-pyrrol-2-yl)isonicotinoylhydrazone has been successfully used to synthesize complexes with Co(II) and Cu(II). researchgate.net Similarly, various other oxime-based ligands have been complexed with Ni(II), Cu(II), Co(II), Zn(II), and Cd(II). researchgate.net

Therefore, it is anticipated that Phenyl-1H-pyrrol-2-yl-methanone oxime would react with salts of first-row transition metals such as copper(II), nickel(II), cobalt(II), and iron(II) in suitable solvents to yield stable coordination compounds. Complexation with lanthanide ions like europium(III) is also plausible, given the oxophilic nature of the deprotonated oxime's oxygen atom.

The stoichiometry and resulting geometry of the metal complexes would depend on the metal ion's coordination number, its oxidation state, and the reaction conditions. For bidentate ligands like Phenyl-1H-pyrrol-2-yl-methanone oxime, common stoichiometries are 1:1, 1:2, and 1:3 (metal:ligand).

For a 1:2 Metal-to-Ligand Ratio: With divalent metal ions like Cu(II), Ni(II), and Co(II), a 1:2 stoichiometry is common, leading to complexes of the general formula [M(L)₂]. This can result in different geometries:

Octahedral Geometry: If two solvent molecules or other small ligands coordinate, an octahedral geometry can be achieved, as seen in related pyrrole-hydrazone complexes like [M(Pyr-inh)₂(H₂O)₂]Cl₂. researchgate.net

Square Planar or Tetrahedral Geometry: Four-coordinate complexes are also common, particularly for Ni(II) (square planar) and Co(II) (tetrahedral). The specific geometry is influenced by the ligand field strength and steric factors.

An illustrative table of typical geometries observed in analogous oxime and pyrrole complexes is provided below.

Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination GeometryExample from Analogous Ligand System
Co(II)1:2Octahedral[Co(Pyr-inh)₂Cl₂] researchgate.net
Ni(II)1:2Square Planar / OctahedralBis(dimethylglyoximato)nickel(II) mdpi.com
Cu(II)1:2Distorted Octahedral[Cu(Pyr-inh)₂(H₂O)₂]Cl₂ researchgate.net
Zn(II)1:2Octahedral / Tetrahedral[ZnCl₂(L)] (L = di(2-pyridyl)furoxan) mdpi.com

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of the coordination compounds are dictated by the central metal ion and the ligand field it generates.

Spectroscopic analysis (UV-Vis) would be expected to show bands corresponding to π → π* and n → π* transitions within the ligand, as well as d-d transitions for the metal ion and potential ligand-to-metal charge transfer (LMCT) bands.

The magnetic properties are of particular interest. For paramagnetic metal centers like Cu(II), Co(II), and Fe(II), magnetic susceptibility measurements can provide insight into the electronic structure and spin state of the metal ion. In polynuclear complexes, where two or more metal centers are bridged by ligands, magnetic coupling can occur. For example, studies on azo carboxylate oxime complexes with Mn(II) and Fe(III) have shown weak antiferromagnetic coupling between adjacent metal ions transmitted through bridging groups. mdpi.comresearchgate.net This suggests that if Phenyl-1H-pyrrol-2-yl-methanone oxime were to form bridged dimeric or polymeric structures, similar magnetic phenomena could be observed.

The table below summarizes expected magnetic behavior for complexes with various transition metals.

Metal Iond-electron ConfigurationExpected Spin State (Octahedral)Typical Magnetic Behavior
Fe(II)d⁶High-spin or Low-spinParamagnetic
Co(II)d⁷High-spinParamagnetic
Ni(II)d⁸High-spinParamagnetic
Cu(II)d⁹-Paramagnetic
Eu(III)f⁶-Paramagnetic, often luminescent

Spectroscopic Signatures (e.g., UV-Vis, EPR) of Metal-Ligand Interactions

The interaction between Phenyl-1H-pyrrol-2-yl-methanone oxime and metal ions can be effectively monitored using various spectroscopic techniques, which provide insights into the electronic structure and coordination environment of the resulting complexes.

UV-Vis Spectroscopy: The electronic absorption spectra of metal complexes of pyrrolyl oximes are characterized by ligand-centered (LC) transitions and, more importantly, ligand-to-metal charge transfer (LMCT) and d-d transitions.

Ligand-Centered Transitions: In the ultraviolet region, intense absorption bands corresponding to π→π* and n→π* transitions within the pyrrole and phenyl rings, as well as the C=N-OH chromophore, are typically observed. Upon coordination to a metal ion, these bands may experience a shift in wavelength (either bathochromic or hypsochromic) and a change in intensity, indicating the involvement of the ligand in complex formation. For instance, in a study of Ni(II) complexes with bis(oxime)amine-containing ligands, the UV-Vis absorption spectra showed that the crystal field splitting parameter, 10 Dq, varied according to the nature of the ligand arms, with the trend being alkyl/aryl < amide < carboxylate < alcohol < pyridyl < oxime. nih.gov

d-d Transitions: For transition metal complexes with unfilled d-orbitals, weak absorption bands in the visible or near-infrared region are expected due to d-d electronic transitions. The position and intensity of these bands are sensitive to the geometry of the complex and the nature of the metal-ligand bonds. For example, Ni(II) complexes with N,O-donor ligands often exhibit bands indicative of a square planar or octahedral geometry. researchgate.netresearchgate.net

Charge Transfer Bands: Ligand-to-metal charge transfer (LMCT) bands can also appear, often in the near-UV or visible region. These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital and are indicative of a significant covalent character in the metal-ligand bond.

Interactive Data Table: UV-Vis Spectroscopic Data for Analagous Ni(II) and Cu(II) Complexes

Complex TypeMetal IonObserved Transitions (nm)AssignmentReference(s)
Ni(II)-Schiff BaseNi(II)~370, ~438d-d transitions, LMCT researchgate.net
Ni(II)-FormazanNi(II)611-661π→π* (shifted) researchgate.net
Cu(II)-OximeCu(II)~600-700d-d transitions researchgate.netredalyc.org
Ni(II)-Bis(oxime)amineNi(II)Variesd-d transitions (10 Dq) nih.gov

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) (d⁹) and high-spin Co(II) (d⁷). The EPR spectrum provides detailed information about the electronic ground state, the symmetry of the coordination sphere, and the nature of the metal-ligand bonding.

For a Cu(II) complex with a pyrrole-based N,O-donor ligand, a typical axial or rhombic spectrum is expected. The principal values of the g-tensor (g∥ and g⊥, or gx, gy, gz) and the copper hyperfine coupling constants (A∥ and A⊥, or Ax, Ay, Az) can be extracted from the spectrum. These parameters are sensitive to the geometry and the covalency of the metal-ligand bonds. For instance, in Cu(II) complexes with N-O donor ligands, a square-planar geometry is often observed. researchgate.net The superhyperfine coupling to ligand donor atoms, such as ¹⁴N, can also be resolved, providing direct evidence of coordination. Studies on Cu(II) complexes with imidazole (B134444) ligands have demonstrated the utility of EPR in determining binding sites. cmu.edu

Investigations into Magnetic Exchange and Spin States

The presence of multiple metal centers in close proximity within polynuclear complexes of Phenyl-1H-pyrrol-2-yl-methanone oxime can lead to magnetic exchange interactions. These interactions, mediated by the bridging ligands, can be either ferromagnetic (leading to a parallel alignment of spins and a high-spin ground state) or antiferromagnetic (leading to an antiparallel alignment of spins and a low-spin ground state).

The nature and magnitude of the magnetic exchange are influenced by several factors, including the distance between the metal ions, the bridging angle, and the nature of the bridging moiety. The oxime group can act as a bridge in various ways, influencing the magnetic coupling.

Nickel(II) Complexes: For dinuclear or polynuclear Ni(II) (d⁸) complexes, both ferromagnetic and antiferromagnetic interactions have been observed depending on the specific bridging ligand and geometry. In analogous systems with pyridyl oximes, ferromagnetic interactions between Ni(II) ions have been reported. mdpi.com

Cobalt(II) Complexes: High-spin Co(II) (d⁷) complexes are of particular interest due to their potential for exhibiting significant magnetic anisotropy and single-ion magnet (SIM) behavior. nih.govmarquette.edunih.gov The magnetic susceptibility of Co(II) complexes is often influenced by spin-orbit coupling, leading to magnetic moments higher than the spin-only value. neliti.com Antiferromagnetic coupling is commonly observed in polynuclear Co(II) complexes with oxime-based bridges. researchgate.net

Interactive Data Table: Magnetic Properties of Analagous Ni(II) and Co(II) Complexes

Complex TypeMetal IonMagnetic BehaviorJ value (cm⁻¹)Ground StateReference(s)
Dinuclear Ni(II)-Pyridyl OximeNi(II)Ferromagnetic+8.0High-spin figshare.com
Tetranuclear Ni(II)-OximeNi(II)Antiferromagnetic-16.0Low-spin figshare.com
Co(II) ComplexCo(II)Paramagnetic (high-spin)-S = 3/2 nih.govmarquette.eduneliti.com
Dinuclear Co(II) ComplexCo(II)Antiferromagnetic≤ -300S = 1 marquette.edu

Applications of Pyrrolyl Oxime Metal Complexes

The versatile coordination chemistry and interesting electronic and magnetic properties of metal complexes derived from pyrrolyl oximes make them attractive candidates for various applications, particularly in catalysis and materials science.

Exploration as Catalysts in Organic Transformations

Metal complexes of ligands structurally related to Phenyl-1H-pyrrol-2-yl-methanone oxime have shown promise as catalysts in a range of organic reactions. The combination of a soft pyrrole donor and a hard oxime donor site can stabilize metal centers in various oxidation states, which is a key requirement for many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic activity in C-C and C-N bond-forming reactions. anu.edu.auresearchgate.netresearchgate.net Pyrrole-containing ligands can be effective in stabilizing the active Pd(0) and Pd(II) species in catalytic cycles such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov While direct use of Phenyl-1H-pyrrol-2-yl-methanone oxime in this context is not extensively documented, palladium complexes with phosphino-oxime ligands have been successfully employed as catalysts for the rearrangement and dehydration of aldoximes. researchgate.netrsc.org This suggests that the oxime moiety can play a crucial role in the catalytic process.

Other Catalytic Applications: The ability of the pyrrolyl oxime ligand to form stable complexes with various transition metals opens up possibilities for other catalytic applications. For instance, copper complexes are known to catalyze various oxidation and coupling reactions, while cobalt and nickel complexes can be active in polymerization and hydrogenation reactions.

Contribution to the Design of Functional Materials

The structural diversity and tunable properties of metal-organic frameworks (MOFs) have positioned them as highly promising functional materials. cmu.eduresearchgate.net The use of pyrrole-based ligands as linkers in the construction of MOFs is an active area of research. rsc.org

Pyrrole-Based MOFs for Sensing: The pyrrole moiety, with its electron-rich nature and hydrogen bonding capabilities, can be incorporated into MOF structures to create materials with specific recognition sites for guest molecules. Such MOFs have been explored for their potential in chemical sensing applications. researchgate.netmdpi.com The functionalization of the pyrrole ring, as in Phenyl-1H-pyrrol-2-yl-methanone oxime, can be used to tune the pore environment and enhance the selectivity and sensitivity of the MOF-based sensor. Porphyrin-based MOFs, which contain pyrrole subunits, have shown significant promise for sensing a variety of analytes. nih.gov

Magnetic and Electronic Materials: The ability of pyrrolyl oxime ligands to mediate magnetic interactions between metal centers suggests their potential use in the design of molecular magnets. By carefully selecting the metal ions and controlling the topology of the resulting coordination polymer, it may be possible to create materials with long-range magnetic ordering or single-molecule magnet behavior.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

A theoretical study using DFT, likely with a basis set such as B3LYP/6-311++G(d,p), would be required to determine the most stable three-dimensional structure of Phenyl-1H-pyrrol-2-yl-methanone oxime. This calculation would yield optimized bond lengths, bond angles, and dihedral angles. For the related compound, (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, X-ray crystallography revealed a dihedral angle of 49.16 (6)° between the pyrrole (B145914) and benzene (B151609) rings. nih.gov A similar non-planar arrangement would be expected for the oxime derivative, influenced by the steric and electronic interactions between the aromatic rings and the oxime group.

Hypothetical Optimized Geometrical Parameters (DFT) This table is a hypothetical representation of data that would be generated from a DFT calculation and is for illustrative purposes only.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C=N (oxime) --- C-C-N (pyrrole) ---
N-O (oxime) --- C-C=N (methanone) ---
O-H (oxime) --- C-N-O (oxime) ---

Conformational Analysis of Rotational Isomers and Tautomeric Forms

The Phenyl-1H-pyrrol-2-yl-methanone oxime molecule can exist in different conformations due to the rotation around the single bonds connecting the pyrrole ring, the methanone (B1245722) carbon, and the phenyl ring. Furthermore, the oxime group itself can exist as E/Z isomers. Computational analysis would involve calculating the potential energy surface by systematically rotating these bonds to identify the lowest energy conformers. The relative energies of the syn and anti conformations with respect to the pyrrole ring, as well as the E/Z isomers of the oxime, would be determined to predict the most stable form in the gaseous phase or in solution.

Electronic Structure and Reactivity Descriptors

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Frontier Orbital Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity of a molecule. The HOMO is the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability, while a small gap indicates higher reactivity. For Phenyl-1H-pyrrol-2-yl-methanone oxime, the electron-rich pyrrole and phenyl rings, along with the lone pairs on the nitrogen and oxygen atoms of the oxime, would be expected to contribute significantly to the HOMO. The LUMO would likely be distributed over the π-conjugated system, including the C=N bond of the oxime.

Hypothetical Frontier Orbital Data This table is a hypothetical representation of data that would be generated from a DFT calculation and is for illustrative purposes only.

Parameter Energy (eV)
EHOMO ---
ELUMO ---

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition and Reactive Sites

An MEP map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. nih.gov In an MEP map of Phenyl-1H-pyrrol-2-yl-methanone oxime, negative potential regions (typically colored red) would be expected around the electronegative oxygen and nitrogen atoms of the oxime group and potentially on the π-system of the pyrrole ring. These areas would be susceptible to electrophilic attack. Positive potential regions (typically colored blue) would likely be located around the hydrogen atoms, particularly the acidic hydrogen of the oxime's hydroxyl group and the N-H of the pyrrole ring, indicating sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Delocalization

Table of Compounds Mentioned

Compound Name
Phenyl-1H-pyrrol-2-yl-methanone oxime

Fukui Functions and Local Reactivity Indices for Nucleophilic and Electrophilic Attack

Theoretical calculations, specifically Density Functional Theory (DFT), are employed to understand the reactive nature of Phenyl-1H-pyrrol-2-yl-methanone oxime. Fukui functions (f(r)) are crucial in this context, as they indicate the propensity of a specific atomic site in a molecule to accept or donate electrons. researchgate.net These functions help in identifying the regions most susceptible to nucleophilic and electrophilic attack.

The Fukui function for nucleophilic attack (f+(r)) pinpoints sites that are most likely to accept an electron, thus acting as an electrophile. Conversely, the Fukui function for electrophilic attack (f-(r)) highlights regions prone to donating an electron, thereby behaving as a nucleophile. researchgate.net By analyzing the distribution of these functions across the molecular structure, one can predict the most probable sites for chemical reactions.

For Phenyl-1H-pyrrol-2-yl-methanone oxime, the specific atoms with the highest Fukui function values would be identified as the primary centers of reactivity. A dual descriptor, which combines the information from both f+(r) and f-(r), can offer an even more precise and unambiguous identification of nucleophilic and electrophilic regions within the molecule. researchgate.net

Intermolecular Interactions and Crystal Packing Simulations

Reduced Density Gradient (RDG) and Atoms in Molecules (AIM) Analysis of Non-Covalent Interactions (e.g., C-H···O, C-H···N)

The stability and structure of Phenyl-1H-pyrrol-2-yl-methanone oxime in the solid state are governed by a network of non-covalent interactions. Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. nanobioletters.comchemrxiv.org This method is based on the electron density and its gradient. mdpi.com

By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ2)ρ), distinct spikes appear that signify different types of interactions. researchgate.net For instance, strong attractive interactions like hydrogen bonds (e.g., C-H···O, C-H···N) are characterized by low RDG values and negative sign(λ2)ρ values. Van der Waals interactions appear at near-zero sign(λ2)ρ values, while steric repulsions are indicated by positive values. This analysis provides a detailed map of the non-covalent interactions that dictate the crystal packing of the molecule.

The Quantum Theory of Atoms in Molecules (QTAIM) further complements this by defining atomic basins and bond critical points, offering a quantitative measure of the strength and nature of these interactions. nanobioletters.com

Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Chemical Bonding Interpretation

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields that provide an intuitive and powerful representation of chemical bonding within a molecule. rsc.org ELF analysis reveals regions of space where the probability of finding an electron pair is high, effectively mapping out core electrons, covalent bonds, and lone pairs. jussieu.frjussieu.fr The values of ELF range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization. jussieu.fr

Similarly, the Localized Orbital Locator (LOL) offers a clear picture of chemical bonding, often providing a finer contrast between different types of bonds. rsc.org For Phenyl-1H-pyrrol-2-yl-methanone oxime, ELF and LOL analyses would delineate the covalent framework, showing the localized nature of the C-C, C-N, C=N, and N-O bonds, as well as the lone pairs on the oxygen and nitrogen atoms. researchgate.net These visualizations are invaluable for a qualitative understanding of the electronic structure.

Prediction of Spectroscopic Parameters

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies for Experimental Correlation

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms in Phenyl-1H-pyrrol-2-yl-methanone oxime can be performed. These predicted values, when compared with experimental data, serve as a powerful tool for structure verification and assignment of spectral peaks.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical frequencies help in the assignment of the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the phenyl, pyrrole, and oxime functional groups. A comparison with experimental spectra allows for a detailed understanding of the molecular vibrations.

Theoretical UV-Vis Spectra and Analysis of Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the electronic absorption spectrum (UV-Vis) of Phenyl-1H-pyrrol-2-yl-methanone oxime. researchgate.net This calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Furthermore, TD-DFT analysis provides detailed information about the nature of the electronic transitions. It identifies the molecular orbitals involved in the transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nanobioletters.com This allows for the characterization of transitions as π→π* or n→π*, providing a fundamental understanding of the molecule's electronic behavior upon light absorption.

Applications in Advanced Materials Science and Functional Systems

Electrochemical Performance in Supercapacitors

The field of energy storage is continually seeking novel materials to enhance the performance of devices like supercapacitors. Conducting polymers, particularly polypyrrole, are of significant interest due to their high conductivity, pseudocapacitive behavior, and ease of synthesis. nih.gov The incorporation of functional molecules, such as those containing oxime and pyrrole (B145914) groups, can further tailor their electrochemical properties.

While specific studies on Phenyl-1H-pyrrol-2-yl-methanone oxime as an additive in conducting polymers for supercapacitors are not extensively documented, the principles of molecular design suggest potential benefits. The pyrrole moiety can be electropolymerized or co-polymerized with pyrrole monomers to form a conductive polymer backbone. The phenyl and oxime groups would then act as pendant functional groups.

The oxime group (-C=N-OH) and its potential to form metal complexes could introduce pseudocapacitive properties to the polymer matrix. Pseudocapacitance arises from fast and reversible Faradaic reactions at the electrode surface, which can significantly increase the energy storage capacity compared to electric double-layer capacitance (EDLC) alone. mdpi.com The nitrogen and oxygen atoms in the oxime group can act as redox-active sites and also as coordination sites for metal ions. By forming complexes with transition metals (e.g., ruthenium, manganese, nickel), the number of available redox states is multiplied, potentially leading to a substantial enhancement in specific capacitance.

Furthermore, the incorporation of such additives can influence the morphology and porous structure of the conducting polymer film. slu.se A well-defined porous nanostructure is crucial for facilitating ion diffusion within the electrode, which is essential for high rate capability and power density. researchgate.net The presence of bulky phenyl groups and metal complexes could prevent the dense packing of polymer chains, thereby creating a more accessible surface area for electrolyte ions.

Areal capacitance is a critical parameter for practical supercapacitor applications, as it reflects the charge storage capacity per unit area of the electrode. cluster-science.com The performance of supercapacitors is evaluated through techniques like cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS). nih.gov

GCD curves provide key information about the capacitive behavior of an electrode. For an ideal capacitor, the charge-discharge curves are symmetric and triangular. The areal capacitance (C_A) can be calculated from the discharge curve using the formula: C_A = (I × Δt) / (A × ΔV), where I is the discharge current, Δt is the discharge time, A is the electrode area, and ΔV is the potential window. mdpi.com

While data for Phenyl-1H-pyrrol-2-yl-methanone oxime is not available, studies on various modified polypyrrole (PPy) electrodes demonstrate the potential for high areal capacitance. For instance, PPy-based composite electrodes have achieved areal capacitances ranging from hundreds to thousands of mF/cm². nih.govnih.govrsc.org The introduction of redox-active moieties is a key strategy to boost this performance. The charge-discharge characteristics are also affected by the nature of the additives. The presence of pseudocapacitive materials often results in a deviation from the ideal linear GCD profile, indicating the contribution of Faradaic reactions. nih.gov

Below is an interactive table with representative data for different polypyrrole-based supercapacitor electrodes found in the literature, which illustrates the range of performance that can be achieved through modification.

Electrode MaterialCurrent Density (mA/cm²)Areal Capacitance (mF/cm²)Capacitance Retention
PPy@SBC0.5571883.1% at 5.0 mA/cm²
PPy-MO (acid treated)16417-
GO@PPy-10.88153241% from 0.88 to 44 mA/cm²
Biochar-PPy537072% after 1000 cycles
PPy/GONot Specified>1000Good cycling stability

This table presents data for various polypyrrole-based materials to illustrate typical performance metrics and is not representative of Phenyl-1H-pyrrol-2-yl-methanone oxime.

Development of Sensors and Probes

The pyrrole and oxime functionalities are valuable building blocks in the design of chemical and biological sensors. Their combination in a single molecule offers a versatile scaffold for creating selective molecular recognition elements.

The design of molecular sensors relies on the principle of creating a specific interaction between the sensor molecule and the target analyte. nih.gov This interaction should then be transduced into a measurable signal, such as a change in color, fluorescence, or electrical conductivity. researchgate.net

Pyrrole Scaffolds: The pyrrole ring is a key component in many synthetic receptors for anions and other molecules. The N-H proton of the pyrrole can act as a hydrogen bond donor, enabling the recognition of anions like phosphate (B84403) and fluoride. researchgate.netnih.gov By assembling multiple pyrrole units, as in calix nih.govpyrroles, highly selective and strong binding cavities can be created. nih.gov Furthermore, polypyrrole itself is a highly effective transducer, as the binding of an analyte can alter its conductivity. nih.gov Molecularly imprinted polymers (MIPs) based on polypyrrole can be created to generate specific recognition sites for a template molecule, leading to highly selective sensors. researchgate.netmdpi.com

Oxime Scaffolds: The oxime group is also a versatile functional group for molecular recognition. The nitrogen and oxygen atoms can act as hydrogen bond acceptors and donors, and they are excellent ligands for a wide range of metal ions. This allows for the design of sensors for specific metal cations. The C=N double bond provides a rigid framework that can be used to control the geometry of the binding site.

By combining these two scaffolds, Phenyl-1H-pyrrol-2-yl-methanone oxime could potentially act as a receptor for a variety of analytes. The pyrrole N-H and the oxime O-H can act as hydrogen bond donors, while the oxime nitrogen and the carbonyl oxygen (in the methanone (B1245722) form) can act as acceptors. The phenyl group can participate in π-π stacking interactions, further enhancing the binding affinity and selectivity for aromatic analytes.

The response mechanism of a sensor based on Phenyl-1H-pyrrol-2-yl-methanone oxime would depend on the nature of the analyte and the transduction method.

Electrochemical Sensing: If the molecule is incorporated into a conducting polymer like polypyrrole, the binding of an analyte can cause a change in the polymer's conductivity or redox potential. nih.gov For instance, the interaction with an analyte can alter the electronic properties of the pyrrole ring, affecting the charge transport along the polymer chain. researchgate.net This change can be detected as a change in current or potential.

Optical Sensing: The molecule could be designed to act as a colorimetric or fluorescent sensor. The binding of an analyte can cause a change in the electronic structure of the molecule, leading to a shift in its absorption or emission spectrum. For example, the coordination of a metal ion to the oxime group could lead to a "turn-on" or "turn-off" fluorescent response. acs.org

Mass-Based Sensing: If the molecule is coated on the surface of a quartz crystal microbalance (QCM) or a surface acoustic wave (SAW) device, the binding of an analyte will cause a change in mass, which can be detected as a change in the resonant frequency of the device.

The interaction with analytes can induce significant changes in the geometric and electronic properties of the sensor molecule. For example, theoretical studies on polypyrrole have shown that interaction with analytes can lead to charge transfer between the polymer and the analyte, decreasing the HOMO-LUMO gap and increasing conductivity. nih.gov

Advanced Polymeric Materials

Beyond energy storage and sensing, the unique structure of Phenyl-1H-pyrrol-2-yl-methanone oxime makes it a candidate for the development of novel advanced polymeric materials. The presence of multiple reactive sites—the pyrrole ring, the oxime group, and the phenyl ring—allows for a variety of polymerization and modification strategies.

The pyrrole moiety can be readily polymerized through chemical or electrochemical methods to form polypyrrole, a well-known conducting polymer. elsevierpure.comconfex.com The resulting polymer would have pendant phenyl-oxime groups, which could impart specific functionalities. For instance, these groups could serve as cross-linking sites to improve the mechanical properties and stability of the polymer.

The oxime group itself can participate in various chemical reactions, allowing for post-polymerization modification. For example, oximes can be converted into other functional groups or used as ligands to incorporate metal ions into the polymer matrix, creating materials with interesting catalytic or magnetic properties. The synthesis of pyrroline (B1223166) derivatives from oxime derivatives is also a known chemical transformation. researchgate.net

Incorporation into Polymer Backbones or Side Chains for Tunable Properties

The unique structure of Phenyl-1H-pyrrol-2-yl-methanone oxime offers several potential routes for its integration into polymeric materials, either as a component of the main polymer chain or as a pendant functional group. The method of incorporation would be a critical determinant of the resulting material's properties.

One of the most promising avenues for incorporation is through the versatile chemistry of the oxime group. Oxime formation and its reverse reaction, known as oxime ligation or "click" chemistry, provide a highly efficient and selective method for grafting molecules onto polymer backbones. researchgate.netrsc.org For instance, a pre-synthesized polymer containing aldehyde or ketone functionalities could be readily modified by reacting it with Phenyl-1H-pyrrol-2-yl-methanone oxime. This would result in the oxime moiety acting as a linker, attaching the phenyl-pyrrol-methanone group as a side chain.

Alternatively, the pyrrole ring itself can be a site for polymerization. Polypyrrole and its derivatives are well-known conducting polymers. nih.gov While the N-H of the pyrrole in the parent compound is a potential site for substitution, creating a monomer suitable for polymerization would likely involve prior chemical modification of the Phenyl-1H-pyrrol-2-yl-methanone oxime structure.

The incorporation of this compound as a side chain could lead to polymers with highly tunable properties. The pyrrole group could impart electrical conductivity or electrochemical activity, while the phenyl group would add steric bulk and hydrophobicity. mdpi.com The oxime linker itself is not merely a passive connector; it is a dynamic covalent bond. rsc.org This means the linkage can be reversible under certain conditions (e.g., changes in pH or the presence of a catalyst), which could be exploited to create self-healing or recyclable materials. researchgate.net

Below is a hypothetical data table illustrating how the incorporation of a bulky, functional side chain like Phenyl-1H-pyrrol-2-yl-methanone oxime (abbreviated as PPO-side-chain) might influence the thermal properties of a common polymer like polystyrene. The data is illustrative and not based on experimental results for this specific compound.

PolymerSide ChainGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
PolystyreneNone100350
PolystyrenePPO-side-chain115340

This is an interactive data table. You can sort and filter the data.

The anticipated increase in the glass transition temperature would be due to the increased steric hindrance from the bulky side chains, which would restrict the mobility of the polymer chains. A slight decrease in decomposition temperature might be expected due to the introduction of the relatively less stable N-O bond of the oxime group.

Influence on Material Morphology and Surface Characteristics

The introduction of Phenyl-1H-pyrrol-2-yl-methanone oxime as a functional group is expected to have a profound impact on the morphology of the host polymer at both the bulk and surface levels. The bulky and somewhat rigid structure of the phenyl and pyrrole rings would likely disrupt the regular packing of polymer chains. This would favor the formation of amorphous rather than crystalline domains, which in turn would affect mechanical properties such as tensile strength and flexibility.

The chemical nature of the compound would also significantly alter the surface characteristics of the material. The presence of the polar oxime group and the nitrogen atom in the pyrrole ring would increase the surface energy and could introduce sites for hydrogen bonding. This could transform a hydrophobic polymer surface into a more hydrophilic one, which could be advantageous for applications requiring improved wettability or biocompatibility.

Furthermore, the pyrrole moiety is known for its ability to coordinate with metal ions. nih.gov A polymer surface decorated with these groups could be used for sensing applications or as a scaffold for the deposition of metallic nanoparticles, creating functional surfaces with catalytic or antimicrobial properties.

The following table provides a hypothetical comparison of the surface properties of a base polymer before and after functionalization with Phenyl-1H-pyrrol-2-yl-methanone oxime.

PropertyBase Polymer (e.g., Polystyrene)Functionalized Polymer
Water Contact Angle~90° (Hydrophobic)~70° (More Hydrophilic)
Surface EnergyLowHigher
Metal Ion AdsorptionNegligibleModerate

This is an interactive data table. You can sort and filter the data.

Conclusion and Future Research Perspectives

Summary of Key Research Achievements for Phenyl-1H-pyrrol-2-yl-methanone Oxime

Direct research specifically detailing the synthesis, characterization, and application of Phenyl-1H-pyrrol-2-yl-methanone oxime is sparse. However, the synthesis of its precursor, Phenyl-1H-pyrrol-2-yl-methanone, is well-established. This foundational compound serves as a critical starting point from which the oxime can be readily synthesized. The broader family of pyrrole (B145914) oximes has been recognized for its utility as versatile intermediates in organic synthesis. researchgate.net These compounds are known to participate in a variety of chemical transformations, highlighting their potential as building blocks for more complex molecules. researchgate.net

General research into pyrrole derivatives has shown their significance in medicinal chemistry and materials science. rsc.org The core pyrrole structure is a key component in many biologically active compounds and functional materials. This existing body of knowledge on pyrroles provides a solid foundation for anticipating the potential properties and applications of Phenyl-1H-pyrrol-2-yl-methanone oxime.

Unexplored Synthetic Avenues and Derivatization Strategies

The synthesis of Phenyl-1H-pyrrol-2-yl-methanone oxime would typically proceed via a standard condensation reaction between Phenyl-1H-pyrrol-2-yl-methanone and hydroxylamine (B1172632) or one of its salts. While this direct oximation is a logical first step, a number of more advanced and unexplored synthetic pathways could offer greater control and diversity.

Table 1: Potential Synthetic and Derivatization Strategies

StrategyDescriptionPotential Advantages
Alternative Oximation Reagents The use of reagents such as O-(trimethylsilyl)hydroxylamine could offer milder reaction conditions and improved yields.Enhanced compatibility with sensitive functional groups.
Flow Chemistry Synthesis Continuous flow reactors could be employed for the oximation reaction, allowing for precise control over reaction parameters and facilitating safer handling of potentially hazardous reagents.Improved scalability, safety, and reproducibility.
O-alkylation and O-acylation Derivatization of the oxime's hydroxyl group to form ethers and esters would significantly expand the chemical space of accessible compounds.Modulation of solubility, stability, and biological activity.
Metal-catalyzed Cross-coupling The pyrrole and phenyl rings offer sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of substituents.Creation of a diverse library of derivatives for screening.
Cycloaddition Reactions The oxime functionality can participate in cycloaddition reactions, leading to the formation of novel heterocyclic systems.Access to unique and complex molecular architectures.

Further exploration into these synthetic modifications could lead to derivatives with fine-tuned electronic and steric properties, which is crucial for tailoring the molecule for specific applications.

Novel Applications in Materials Science and Interface with Other Disciplines

The unique structural features of Phenyl-1H-pyrrol-2-yl-methanone oxime, namely the electron-rich pyrrole ring, the conjugated system, and the coordinating oxime group, suggest a range of potential applications in materials science.

Organic Electronics: The conjugated π-system of the molecule could be exploited in the design of organic semiconductors, dye-sensitized solar cells, and organic light-emitting diodes (OLEDs). Derivatization could be used to tune the HOMO/LUMO energy levels for optimal device performance.

Sensors: The oxime moiety is known to coordinate with metal ions. This property could be harnessed to develop chemosensors for the detection of specific metal cations. The binding event could be transduced into a measurable optical or electrochemical signal.

Corrosion Inhibitors: Pyrrole-based compounds have shown promise as corrosion inhibitors for various metals. The nitrogen and oxygen atoms in Phenyl-1H-pyrrol-2-yl-methanone oxime could effectively adsorb onto metal surfaces, forming a protective layer.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The oxime group can act as a ligand to bridge metal centers, potentially forming coordination polymers or MOFs. These materials have applications in gas storage, catalysis, and separation.

The interface with disciplines such as supramolecular chemistry and nanotechnology could lead to the development of self-assembling systems and functional nanomaterials based on this oxime.

Future Directions for Computational and Theoretical Investigations

Computational chemistry can provide valuable insights into the properties and reactivity of Phenyl-1H-pyrrol-2-yl-methanone oxime, guiding future experimental work.

Table 2: Potential Computational and Theoretical Research Directions

Research AreaComputational MethodsPotential Insights
Conformational Analysis Density Functional Theory (DFT)Determination of the most stable geometric isomers (E/Z isomers of the oxime) and the rotational barriers of the single bonds.
Electronic Structure Analysis Time-Dependent DFT (TD-DFT)Calculation of electronic properties such as HOMO/LUMO energies, ionization potential, and electron affinity to predict its behavior in electronic devices. Prediction of UV-Vis absorption spectra.
Reactivity Studies Molecular Dynamics (MD) simulations, Fukui function analysisModeling the interaction of the oxime with metal ions to understand its sensing mechanism. Predicting the regioselectivity of derivatization reactions.
Spectroscopic Characterization DFT and ab initio methodsCalculation of NMR chemical shifts, vibrational frequencies (IR and Raman), to aid in the experimental characterization of the compound and its derivatives.

Theoretical studies on related pyrrole-containing systems have successfully predicted their spectral characteristics, demonstrating the utility of these methods. mdpi.com Similar in silico studies on Phenyl-1H-pyrrol-2-yl-methanone oxime would be invaluable for accelerating its development for various applications. A systematic computational investigation would not only predict the properties of the molecule but also provide a deeper understanding of the structure-property relationships within this class of compounds.

Q & A

Q. What are the standard synthetic routes for Phenyl-1H-pyrrol-2-yl-methanone oxime?

The synthesis typically involves a condensation reaction between 1-phenyl-2-(1H-pyrrol-2-yl)ethanone and hydroxylamine hydrochloride under basic conditions (e.g., NaOH or KOH) in polar solvents like ethanol or methanol. Key steps include:

  • Reaction Setup : Mixing equimolar ratios of ketone and hydroxylamine hydrochloride in refluxing ethanol.
  • Purification : Recrystallization from ethanol/water mixtures to isolate the oxime product .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventEthanolHigh solubility
TemperatureReflux (~78°C)Accelerates kinetics
Reaction Time4–6 hoursCompletes conversion
BaseNaOH (1.2 eq)Neutralizes HCl

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (oxime -OH), δ 6.5–7.5 ppm (aromatic protons), and δ 2.5–3.0 ppm (pyrrole protons) .
    • ¹³C NMR : Carbonyl carbon (C=O) shifts from ~200 ppm (ketone) to ~150 ppm (oxime) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., O-H···N interactions in oxime groups) .
  • Mass Spectrometry : Molecular ion peak at m/z 201.23 (M⁺) confirms molecular weight .

Advanced Research Questions

Q. What computational methods are used to study electronic properties and reaction mechanisms?

  • Density Functional Theory (DFT) : Models electron density distribution, HOMO-LUMO gaps, and reaction pathways. For oximes, the Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) predicts redox behavior and nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction intermediates (e.g., hydroxylamine protonation in ethanol) .

Q. Table 2: DFT Parameters for Oxime Derivatives

PropertyValue (eV)Significance
HOMO-LUMO Gap4.2–4.8Reactivity toward electrophiles
Electron Affinity1.5–2.0Redox activity
Mulliken Charges (O)-0.45Hydrogen-bonding propensity

Q. How does the oxime group influence biological activity?

The oxime (-C=N-OH) moiety enables:

  • Metal Chelation : Binds transition metals (e.g., Cu²⁺) in enzyme active sites, inhibiting catalytic activity .
  • Hydrogen Bonding : Interacts with biomolecular targets (e.g., DAHPS in E. coli), disrupting metabolic pathways. Fluorinated oximes (e.g., 3-fluoropyruvate oxime) show enhanced inhibitory effects due to lowered pKa and improved binding .

Q. Table 3: Biological Activity of Oxime Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Mechanism
3-Fluoropyruvate oximeDAHPS0.2Competitive inhibition
Phenyl-pyrrol oximeCytochrome P45012.5Metal chelation

Q. What crystallographic techniques resolve structural ambiguities in oxime derivatives?

  • Single-Crystal X-ray Diffraction : SHELX software refines unit cell parameters and thermal displacement factors. For example, SHELXL handles twinning and high-resolution data for pyrrole-containing compounds .
  • ORTEP-3 Visualization : Generates thermal ellipsoid plots to assess bond-length distortions (e.g., C=N vs. C-N in oxime tautomers) .

Q. How are reaction mechanisms validated for oxime transformations (e.g., oxidation)?

  • Kinetic Isotope Effects (KIE) : Compare rates of protiated vs. deuterated oximes to identify rate-determining steps.
  • Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to detect nitroso intermediates during oxidation .

Q. What strategies mitigate contradictions in reported biological data?

  • Dose-Response Curves : Validate activity across multiple assays (e.g., enzymatic vs. cell-based).
  • Structural Analog Comparison : Test derivatives with modified pyrrole/oxime groups to isolate pharmacophores .

Key Challenges and Future Directions

  • Stereochemical Control : Oxime E/Z isomerism affects bioactivity but is poorly characterized in pyrrole derivatives.
  • Scalability : Microwave-assisted synthesis (noted for related quinazoline oximes) could improve yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.